13,14-Dihydro-15-keto-PGE2-d4

Prostaglandin Metabolism Lipidomics Analytical Chemistry

13,14-Dihydro-15-keto-PGE2-d4 is a stable isotope-labeled internal standard specifically intended for the accurate quantification of 13,14-dihydro-15-keto-PGE2 (PGEM) in biological samples via GC- or LC-MS. As a deuterated analog of the primary PGE2 metabolite in plasma, it corrects for sample loss and matrix effects during sample preparation and analysis.

Molecular Formula C20H32O5
Molecular Weight 356.5 g/mol
Cat. No. B12429163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-Dihydro-15-keto-PGE2-d4
Molecular FormulaC20H32O5
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,19-/m1/s1/i5D2,8D2
InChIKeyCUJMXIQZWPZMNQ-BQWYWOLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

13,14-Dihydro-15-keto-PGE2-d4: A Verified Deuterated Internal Standard for Prostaglandin E2 Metabolite Quantification


13,14-Dihydro-15-keto-PGE2-d4 is a stable isotope-labeled internal standard specifically intended for the accurate quantification of 13,14-dihydro-15-keto-PGE2 (PGEM) in biological samples via GC- or LC-MS . As a deuterated analog of the primary PGE2 metabolite in plasma, it corrects for sample loss and matrix effects during sample preparation and analysis [1]. The compound is characterized by the incorporation of four deuterium atoms at the 3, 3', 4, and 4' positions, resulting in a molecular weight of approximately 356.49 and a mass shift of +4 Da relative to the unlabeled analyte .

Why Alternative Internal Standards Compromise 13,14-Dihydro-15-keto-PGE2 Quantification Accuracy


Substituting 13,14-Dihydro-15-keto-PGE2-d4 with a non-identical stable isotope-labeled analog, such as the -d9 variant, or using a non-isotopic internal standard introduces significant analytical error. While the -d9 analog offers a larger mass shift, its physicochemical properties and chromatographic behavior may differ from the -d4 version, potentially leading to differential matrix effects and ion suppression that are not corrected for . The specific 4-deuterium labeling pattern of 13,14-Dihydro-15-keto-PGE2-d4 has been validated in peer-reviewed methods, ensuring it co-elutes precisely with the target analyte and provides accurate normalization of the signal [1]. Using an unlabeled internal standard or a structural analog fails to correct for recovery losses during the complex extraction and derivatization steps required for this unstable metabolite, leading to inaccurate quantification [2].

Quantitative Evidence for 13,14-Dihydro-15-keto-PGE2-d4 Differentiation in Analytical Workflows


Defined Deuterium Labeling Pattern and Mass Shift for LC-MS/MS Selectivity

13,14-Dihydro-15-keto-PGE2-d4 provides a +4 Da mass shift from the unlabeled analyte, which is sufficient for baseline resolution in LC-MS/MS while minimizing the risk of isotopic interference. In comparison, the -d9 analog provides a larger +9 Da shift, but this can sometimes lead to chromatographic separation and differential matrix effects. The -d4 version is specifically formulated to co-elute with the target analyte, ensuring identical ionization conditions .

Prostaglandin Metabolism Lipidomics Analytical Chemistry

Certified Isotopic Purity for Accurate Quantification

13,14-Dihydro-15-keto-PGE2-d4 is supplied with a guaranteed purity of ≥99% for deuterated forms (d1-d4), ensuring that the internal standard signal is not compromised by the presence of unlabeled or under-labeled species. This high isotopic purity is critical for accurate quantification, as the presence of unlabeled material would directly contribute to the analyte signal and cause underestimation of the true concentration .

Eicosanoid Research Biomarker Analysis Method Validation

Validated Analytical Method with Documented Precision

The use of 13,14-Dihydro-15-keto-PGE2-d4 as an internal standard has been validated in a peer-reviewed GC-MS method. This method reports an intra-batch precision of 11.8% and an inter-batch precision of 8.1% for the measurement of 100 ng of the metabolite [1]. This establishes a benchmark for acceptable method performance when this specific internal standard is used.

Analytical Method Validation GC-MS Prostaglandin Analysis

MaxSpec® Grade for Enhanced Quantitative Reproducibility

A MaxSpec® grade of 13,14-dihydro-15-keto-PGE2-d4 is available, which is prepared gravimetrically and supplied in a deactivated glass ampule sealed under argon. The concentration is verified by comparison to an independently prepared calibration standard, and the product is guaranteed to meet identity, purity, stability, and concentration specifications, with ongoing stability testing [1]. This grade is designed to provide superior quantitative reproducibility compared to standard research-grade internal standards.

Mass Spectrometry Quantitative Analysis Lipidomics

Key Application Scenarios for 13,14-Dihydro-15-keto-PGE2-d4 in Research and Industry


LC-MS/MS Quantification of Plasma PGEM in Obstetric and Cancer Research

This internal standard is essential for the accurate quantification of 13,14-dihydro-15-keto-PGE2 (PGEM) in plasma. Its use is critical in studies of pregnancy and parturition, where PGEM levels are known to increase in the third trimester and during labor , and in oncology research, where PGEM levels are decreased in tumor tissue from non-small cell lung cancer (NSCLC) patients [1]. The high isotopic purity and co-eluting properties of the -d4 internal standard ensure that observed changes in PGEM concentration are true biological differences and not artifacts of sample processing.

Stable Isotope Dilution GC-MS for Investigating PGE2 Metabolism

For researchers using GC-MS to study the enzymatic conversion of PGE2 to its primary metabolite, 13,14-Dihydro-15-keto-PGE2-d4 is the validated internal standard of choice. The peer-reviewed method using this specific internal standard demonstrates acceptable precision and sensitivity, allowing for the measurement of 2 ng of the metabolite in tissue incubates [2]. This enables robust investigation of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-oxo-PG Δ13 reductase activity, which are key enzymes in prostaglandin inactivation.

High-Throughput Lipidomics and Eicosanoid Profiling

In lipidomics workflows that require the simultaneous quantification of multiple eicosanoids, the MaxSpec® grade of 13,14-dihydro-15-keto-PGE2-d4 provides the quantitative reproducibility and stability needed for large-scale studies. Its gravimetric preparation and verified concentration ensure consistent calibration across hundreds of samples, reducing batch-to-batch variability and improving the statistical power of lipidomic analyses [3].

Pharmacokinetic and Drug Development Studies

In pharmaceutical research, measuring changes in PGEM can serve as a pharmacodynamic biomarker for drugs targeting prostaglandin pathways. The use of a stable, highly pure, and validated internal standard like 13,14-Dihydro-15-keto-PGE2-d4 is a regulatory expectation for generating reliable PK/PD data. The documented method precision achieved with this internal standard provides confidence in the quantitative results used for critical decision-making in drug development [2].

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